(1R)-1-(3-Chlorophenyl)-2-fluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Chlorophenyl)-2-fluoroethanol is a chiral compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a fluorine atom and a chlorine-substituted phenyl group attached to an ethanol backbone. This compound is known for its stereoselective properties and is often used in the synthesis of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Chlorophenyl)-2-fluoroethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-chlorophenyl-2-fluoroacetone using chiral catalysts such as alcohol dehydrogenases (ADHs) or other stereoselective reducing agents . The reaction is usually carried out under mild conditions, often in the presence of a cofactor like NADH or NADPH, which facilitates the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale biocatalytic processes using engineered microorganisms or isolated enzymes. These processes are designed to maximize yield and enantioselectivity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Chlorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of more reduced alcohols or hydrocarbons.
Substitution: The fluorine or chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary alcohols or alkanes .
Scientific Research Applications
(1R)-1-(3-Chlorophenyl)-2-fluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: The compound is utilized in the manufacture of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (1R)-1-(3-Chlorophenyl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-Chlorophenyl)-2-chloroethanol
- (1R)-1-(3-Chlorophenyl)-2-bromoethanol
- (1R)-1-(3-Chlorophenyl)-2-iodoethanol
Uniqueness
Compared to its analogs, (1R)-1-(3-Chlorophenyl)-2-fluoroethanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s enhanced stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it particularly valuable in pharmaceutical and chemical research .
Properties
IUPAC Name |
(1R)-1-(3-chlorophenyl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJUQCBPARCHN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.